(2-(Difluoromethoxy)-4-methoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Difluoromethoxy)-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C9H12F2NO2 It is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, along with a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethoxy)-4-methoxyphenyl)methanamine typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the addition of a methanamine group. One common method involves the use of difluoromethylation reagents in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Difluoromethoxy)-4-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxyphenyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(2-(Difluoromethoxy)-4-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of (2-(Difluoromethoxy)-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to various receptors and enzymes. The methanamine group can participate in nucleophilic reactions, further modulating its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Difluoromethoxy)phenyl)methanamine: Similar structure but lacks the methoxy group.
(2-Methoxyphenyl)methanamine: Similar structure but lacks the difluoromethoxy group.
(4-Methoxyphenyl)methanamine: Similar structure but lacks the difluoromethoxy group
Uniqueness
(2-(Difluoromethoxy)-4-methoxyphenyl)methanamine is unique due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H11F2NO2 |
---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
[2-(difluoromethoxy)-4-methoxyphenyl]methanamine |
InChI |
InChI=1S/C9H11F2NO2/c1-13-7-3-2-6(5-12)8(4-7)14-9(10)11/h2-4,9H,5,12H2,1H3 |
InChI-Schlüssel |
UJXXXXSYTLMOFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.